molecular formula C22H16ClN5O5S B10899846 2-{(2E)-2-[(2E)-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

2-{(2E)-2-[(2E)-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

Cat. No.: B10899846
M. Wt: 497.9 g/mol
InChI Key: AFZIGDHSLIEGPR-WYMPLXKRSA-N
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Description

2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound featuring multiple functional groups, including a thiazole ring, a nitrophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and furyl groups through condensation reactions. The final step involves the formation of the phenylacetamide moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[2-((E)-2-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE: shares structural similarities with other thiazole-based compounds and nitrophenyl derivatives.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and the specific arrangement of these groups make this compound unique.

    Its diverse applications in various fields, from medicinal chemistry to material science, highlight its versatility compared to other similar compounds.

Properties

Molecular Formula

C22H16ClN5O5S

Molecular Weight

497.9 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN5O5S/c23-16-8-6-13(10-17(16)28(31)32)18-9-7-15(33-18)12-24-27-22-26-21(30)19(34-22)11-20(29)25-14-4-2-1-3-5-14/h1-10,12,19H,11H2,(H,25,29)(H,26,27,30)/b24-12+

InChI Key

AFZIGDHSLIEGPR-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/S2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])S2

Origin of Product

United States

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